Antalarmin, also known by its developmental code CP-156,181, is classified as a non-peptide antagonist of the CRH1 receptor. It was synthesized as an analog of CP-154,526, which was initially reported in 1997. Antalarmin is derived from pyrrolopyrimidine structures and has been developed to mitigate stress-related physiological responses by blocking the CRH1 receptor's action .
Antalarmin's synthesis involves several key steps that leverage established organic chemistry techniques. The process generally begins with the chlorination of intermediate compounds at specific positions using phosphorus oxychloride under reflux conditions. The chlorinated derivatives are then reacted with secondary amines to yield the final product. For instance, one synthesis method details the reaction of 7-chloro derivatives with diethylamine or dipropylamine in ethanol to form the desired thiazolo[4,5-d]pyrimidine derivatives .
The synthesis parameters include:
Antalarmin's molecular structure can be described as a pyrrolopyrimidine derivative. The compound features a methyl group at the 6-position of the pyrrolopyrimidine ring system, contributing to its lipophilicity and ability to cross the blood-brain barrier effectively. The specific structural formula has been elucidated through various spectroscopic techniques, confirming its high binding affinity for CRH1 receptors .
Key structural data include:
Antalarmin engages in several chemical reactions primarily related to its function as a CRH1 antagonist. It has been shown to inhibit adenylate cyclase activity in response to CRH stimulation in various biological assays. This inhibition leads to reduced levels of adenosine cyclic monophosphate (cAMP), which plays a critical role in cellular signaling pathways associated with stress responses .
Relevant reactions include:
The mechanism by which Antalarmin exerts its effects involves competitive antagonism at the CRH1 receptor site. By blocking this receptor, Antalarmin disrupts the signaling cascade that typically leads to increased ACTH release from the pituitary gland and subsequent cortisol secretion from the adrenal glands. This action is particularly relevant in managing stress-related disorders .
Key points regarding its mechanism include:
Antalarmin possesses several notable physical and chemical properties that contribute to its pharmacological profile:
The primary applications of Antalarmin are found within pharmacology and neuroscience, particularly concerning its potential therapeutic roles in treating stress-related disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD). Its ability to inhibit the hypothalamic-pituitary-adrenal axis makes it a candidate for further research into managing these conditions effectively.
Additional applications include:
Antalarmin hydrochloride (N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) is a non-peptide antagonist that exhibits high-affinity binding to the corticotropin-releasing hormone receptor type 1 (CRH1). The compound demonstrates a binding affinity (Ki) of approximately 1 nM at human CRH1 receptors, as determined through receptor binding assays and functional studies measuring inhibition of CRH-stimulated cyclic adenosine monophosphate (cAMP) production [4] [8]. This high-affinity interaction positions Antalarmin as a potent modulator of CRH signaling pathways.
The selectivity profile of Antalarmin reveals crucial differential interactions with CRH receptor subtypes. While exhibiting nanomolar affinity for CRH1 receptors, Antalarmin shows significantly reduced binding affinity for the CRH2 receptor subtype. This selectivity is pharmacologically important given the distinct tissue distributions and functions of these receptor subtypes. CRH1 receptors are predominantly expressed in the central nervous system, particularly in the cerebral cortex, cerebellum, and pituitary gland, where they mediate the neuroendocrine and behavioral responses to stress. In contrast, CRH2 receptors display broader peripheral expression, including in the cardiovascular system and gastrointestinal tract [1] [7].
Table 1: Receptor Binding Profile of Antalarmin Across Tissues
Tissue Origin | Receptor Type | Binding Affinity (Ki) | Assay Type |
---|---|---|---|
Rat Pituitary | CRH1 | 1.9 nM | Competitive binding |
Rat Frontal Cortex | CRH1 | 1.4 nM | Competitive binding |
Human Clone | CRH1 | 5-6 nM | cAMP inhibition |
Human Clone | CRH2 | >1000 nM | cAMP inhibition |
The molecular basis for this selective antagonism involves specific interactions between Antalarmin and the transmembrane domains of the CRH1 receptor. Unlike peptide-based antagonists, Antalarmin's lipophilic structure enables efficient penetration of the blood-brain barrier, facilitating central nervous system actions. This structural characteristic also contributes to its favorable pharmacokinetic properties, including a brain-to-plasma ratio of approximately 2.5:1 in rodent models following oral administration [7].
Antalarmin exerts profound regulatory effects on the HPA axis, the primary neuroendocrine system governing mammalian stress responses. Through its CRH1 antagonism, Antalarmin dampens hyperactivity in this axis at multiple regulatory levels. In acute stress paradigms, Antalarmin administration effectively blocks CRH-induced adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary without altering baseline HPA axis activity [7]. This suggests that Antalarmin modulates stress-induced activation rather than fundamental physiological regulation.
The chronic administration of Antalarmin reveals more complex regulatory effects. Research in rodent models demonstrates that prolonged treatment (8 weeks of twice-daily intraperitoneal administration) significantly lowers basal ACTH and corticosterone levels, resulting in reduced adrenocortical responsiveness to ACTH stimulation [7]. This adaptive response indicates that sustained CRH1 receptor blockade induces downstream changes in HPA axis regulation, potentially through alterations in receptor expression or sensitivity.
In non-human primates, Antalarmin administration (20 mg/kg orally) produces significant inhibition of stress-induced HPA activation. When administered prior to exposure to social stressors (introduction of unfamiliar conspecifics), Antalarmin effectively prevents the characteristic surge in plasma ACTH and cortisol/corticosterone observed in control animals [7] [8]. This effect extends beyond neuroendocrine measures to include the attenuation of anxiety-related behaviors in these social stress paradigms, demonstrating the integrative relationship between HPA axis function and behavioral stress responses.
The suppression of CRH-mediated ACTH release represents a core pharmacological action of Antalarmin. In vitro studies using rat anterior pituitary cells demonstrate that Antalarmin concentration-dependently inhibits CRH-stimulated ACTH secretion with high potency. This inhibitory effect is specific to CRH-mediated signaling, as Antalarmin does not interfere with ACTH secretion induced by other secretagogues such as vasopressin or phorbol esters [7].
The molecular mechanism underlying this inhibition involves disruption of CRH receptor signaling cascades. CRH binding to CRH1 receptors typically activates Gαs-coupled pathways, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels. This cAMP elevation ultimately triggers ACTH synthesis and secretion. Antalarmin functions as a competitive antagonist at this receptor, preventing CRH from initiating this signal transduction cascade. Functional assays in human SH-SY5Y neuroblastoma cells confirm Antalarmin's potent antagonism of CRH-induced cAMP accumulation, with a pKb value of 9.19, indicating nanomolar potency [7].
Table 2: Functional Antagonism of CRH Signaling by Antalarmin
Cell Type/Model | CRH-Induced Response | Antalarmin Effect | Potency |
---|---|---|---|
Rat anterior pituitary cells | ACTH secretion | Concentration-dependent inhibition | IC50 ~0.8 nM |
Human SH-SY5Y neuroblastoma cells | cAMP accumulation | Competitive antagonism | pKb = 9.19 |
Human Y79 retinoblastoma cells | cAMP accumulation | Inhibition | IC50 = 0.8 nM |
In vivo rat model | Plasma ACTH increase | Complete blockade | ED50 ~3 mg/kg |
In vivo studies corroborate these cellular findings. Intravenous administration of Antalarmin to rats effectively blocks the increase in plasma ACTH induced by exogenous CRH administration [7]. This effect occurs rapidly and demonstrates dose-dependent characteristics, with near-complete suppression achieved at appropriate dosing. Importantly, this inhibition occurs without significantly altering basal ACTH levels under non-stressed conditions, highlighting the compound's specific antagonism of CRH-mediated activation rather than general suppression of pituitary function.
The urocortin peptides (Ucn1, Ucn2, Ucn3) constitute a family of endogenous CRH-related ligands with complex receptor interactions. While CRH displays preferential binding to CRH1 receptors, urocortins exhibit differential receptor affinity profiles. Ucn1 binds to both CRH1 and CRH2 receptors with high affinity, whereas Ucn2 and Ucn3 demonstrate selective affinity for CRH2 receptors [1]. This ligand-receptor specificity has significant implications for Antalarmin's pharmacological actions.
Antalarmin's interaction with urocortin signaling depends on this receptor selectivity. The compound effectively antagonizes Ucn1-mediated signaling through CRH1 receptors, as demonstrated in cellular assays measuring cAMP accumulation and in vivo models of anxiety-like behavior [7]. However, Antalarmin shows minimal interference with Ucn2 or Ucn3 signaling, which primarily occurs through CRH2 receptors. This differential effect highlights the receptor-specific rather than ligand-specific nature of Antalarmin's mechanism of action.
Functional studies reveal that Antalarmin inhibits various physiological responses mediated by Ucn1-CRH1 interactions. In rat models of mast cell activation, pretreatment with Antalarmin (10 mg/kg, intravenously) substantially blocks the degranulation response induced by intradermal Ucn1 administration [7]. Similarly, in neuroprotection studies, Antalarmin counteracts the pro-apoptotic effects of Ucn1 in neuronal cell models, demonstrating functional antagonism beyond classic neuroendocrine regulation [7].
The therapeutic implications of these interactions are significant, particularly considering the differential tissue expression of urocortins in various pathological states. For instance, in endometrial adenocarcinoma, Ucn1 expression is markedly decreased compared to normal endometrial tissue, while CRH expression is maintained or increased [1]. This altered ligand-receptor balance may influence tumor development and progression through complex mechanisms involving cell proliferation, angiogenesis, and immune modulation. Antalarmin's ability to selectively modulate CRH1-mediated signaling, regardless of whether the activating ligand is CRH or Ucn1, positions it as a potential modulator of these pathophysiological processes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7